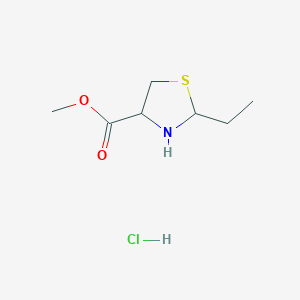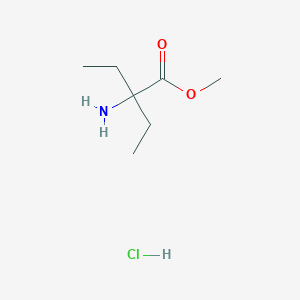
Dihidrocloruro de N-(4-etil-1,3-tiazol-2-il)piperidin-4-amina
Descripción general
Descripción
“N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803585-59-2 . It has a molecular weight of 284.25 and its IUPAC name is 4-ethyl-N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a powder . It is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados del tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica
Se ha informado que los compuestos relacionados con los tiazoles tienen propiedades analgésicas (alivian el dolor) . Esto los convierte en posibles candidatos para el desarrollo de nuevos medicamentos para el dolor.
Actividad antiinflamatoria
Los derivados del tiazol han mostrado efectos antiinflamatorios . Podrían utilizarse en el tratamiento de enfermedades caracterizadas por inflamación, como la artritis.
Actividad antimicrobiana
Los compuestos del tiazol han demostrado actividad antimicrobiana contra varias especies bacterianas y fúngicas . Esto sugiere su posible uso en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antiviral
Se ha descubierto que algunos derivados del tiazol presentan propiedades antivirales . Podrían explorarse más a fondo para el desarrollo de medicamentos antivirales.
Actividad diurética
Se ha informado que los compuestos del tiazol tienen efectos diuréticos . Los diuréticos ayudan al cuerpo a eliminar el exceso de agua y sal.
Actividad anticonvulsiva
Los derivados del tiazol han demostrado un potencial como anticonvulsivos . Los anticonvulsivos son medicamentos que previenen o reducen la gravedad de las convulsiones.
Actividad antitumoral o citotóxica
Los compuestos del tiazol han demostrado actividades antitumorales o citotóxicas . Podrían utilizarse en el desarrollo de nuevos tratamientos contra el cáncer.
Mecanismo De Acción
The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is believed to involve the activation of mGluR5. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride binds to the mGluR5 receptor and activates it, resulting in the activation of downstream signaling pathways. These pathways lead to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and serotonin. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels, potassium channels, and chloride channels. Furthermore, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been shown to activate intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has several advantages for laboratory experiments. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a potent agonist of mGluR5, which makes it an ideal compound for studying the effects of mGluR5 activation. Furthermore, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a stable compound and does not require special storage conditions. However, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has some limitations. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is not water-soluble and must be dissolved in an organic solvent before use.
Direcciones Futuras
There are several potential future directions for N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride research. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to study the effects of mGluR5 activation in various disease models, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could also be used to study the effects of mGluR5 activation on behavior in animal models. Additionally, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to develop novel mGluR5 agonists and antagonists. Finally, N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be used to study the effects of mGluR5 activation on neuronal plasticity and the formation of new neural connections.
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9;;/h7,9,11H,2-6H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFCZZUZNBHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)


![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)




![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)


![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)